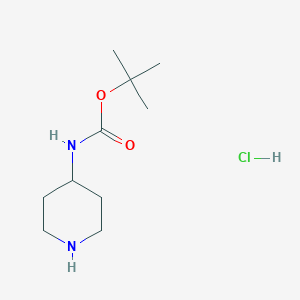

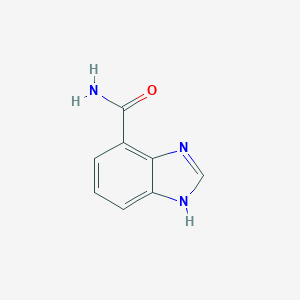

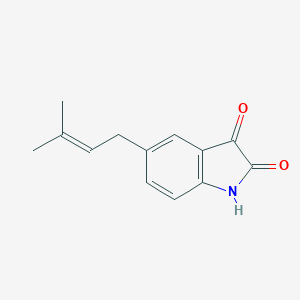

![molecular formula C7H7ClF3N3 B070775 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine CAS No. 175205-60-4](/img/structure/B70775.png)

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine often involves condensation reactions, as demonstrated in the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which subsequently can be used to generate trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones with novel properties (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine shows a tendency towards planarity and the formation of significant π-π stacking interactions, enhancing their reactivity and potential for further chemical modifications (Trilleras et al., 2014).

Chemical Reactions and Properties

Reactions involving trifluoromethyl groups, as found in 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine, are of significant interest. For example, the regiospecific cyclization of 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines showcases the versatility and reactivity of such compounds, leading to novel pyrimidines with unique properties (Zanatta et al., 2003).

Physical Properties Analysis

While specific data on 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is scarce, the study of related compounds suggests that trifluoromethyl groups contribute to unique physical properties, such as fluorescence and the ability to inhibit certain types of plant growth, indicative of potential applications in materials science and agriculture (Yan‐Chao Wu et al., 2006).

Chemical Properties Analysis

The chemical behavior of 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine and related compounds includes reactivity towards nucleophiles, leading to transformations that can be exploited in synthetic chemistry for the development of novel compounds with enhanced or desired properties (Terenin et al., 2011).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- The compound 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is involved in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 4,4,4-trifluoroacetoacetate produces 5-hydroxy-3-(trifluoromethyl)pyrazole and its isomer 3-hydroxy-5-(trifluoromethyl)pyrazole, as established through 13C NMR spectra analysis (Lee et al., 1990).

Applications in Organic Synthesis

- The compound plays a significant role in organic synthesis, enabling the creation of novel derivatives. For example, it's used in the formation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting its versatility in chemical reactions (Rahimizadeh et al., 2007).

Chemical Transformations

- Another significant application is in chemical transformations where it undergoes various reactions leading to different organic compounds. For instance, its reaction with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in refluxing ethanol yields 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol (Pavlik et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTGWMCTJXPJSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381794 |

Source

|

| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine | |

CAS RN |

175205-60-4 |

Source

|

| Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

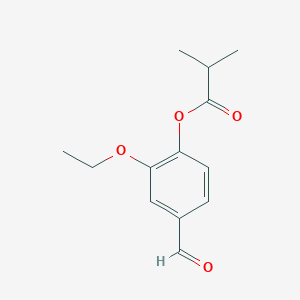

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

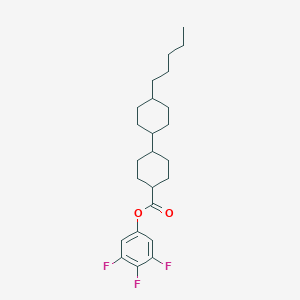

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

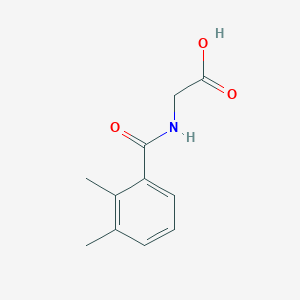

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)